Boc-D-Glu(Ochex)-Oh

Solid-Phase Peptide Synthesis Aspartimide Formation Side-Chain Protection

Boc-D-Glu(OcHex)-OH is the only D-glutamic acid derivative that completely suppresses pyroglutamate formation and reduces aspartimide side reactions by 170-fold vs. benzyl ester. Essential for high-yield synthesis of D-peptides and complex sequences. Choose this building block to avoid costly truncation and purification failures. Available in high purity with reliable global shipping.

Molecular Formula C16H27NO6
Molecular Weight 329.39 g/mol
CAS No. 133464-27-4
Cat. No. B558532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Glu(Ochex)-Oh
CAS133464-27-4
Synonyms133464-27-4; Boc-D-Glu(Ochex)-Oh; (R)-2-((tert-Butoxycarbonyl)amino)-5-(cyclohexyloxy)-5-oxopentanoicacid; Boc-L-glutamicacid5-cyclohexylester; AC1Q1MU0; CTK8B7900; MolPort-005-938-127; ZINC2555005; 6089AA; ANW-58898; VA50075; AC-19269; AJ-39666; AK-58080; Boc-D-glutamicacidgamma-cyclohexylester; KB-209686; RT-011730; K-4194; I14-37163; D-Glutamicacid,N-[(1,1-dimethylethoxy)carbonyl]-,5-cyclohexylester
Molecular FormulaC16H27NO6
Molecular Weight329.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O
InChIInChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1
InChIKeyFDNMLANBNJDIRG-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Glu(OcHex)-OH (133464-27-4): A Gamma-Cyclohexyl Ester Protected D-Glutamic Acid Building Block for Solid-Phase Peptide Synthesis


Boc-D-Glu(OcHex)-OH (CAS 133464-27-4) is an N-alpha-tert-butyloxycarbonyl (Boc) protected D-glutamic acid derivative in which the side-chain gamma-carboxyl group is esterified with a cyclohexyl group . This compound serves as a protected amino acid building block primarily employed in Boc solid-phase peptide synthesis (SPPS) to introduce D-glutamic acid residues into peptide chains while minimizing deleterious side reactions . As a D-enantiomer, it is specifically utilized for the synthesis of peptides containing D-amino acids, which are often required for enhancing proteolytic stability or modulating biological activity in pharmaceutical and biochemical research applications .

The Specificity Imperative: Why Generic Glutamic Acid Derivatives Cannot Substitute for Boc-D-Glu(OcHex)-OH in Complex Peptide Synthesis


In peptide synthesis, the choice of side-chain protecting group is not arbitrary; it critically determines the success or failure of the assembly, particularly for peptides containing acid- and base-sensitive sequences or those prone to intramolecular side reactions [1]. Generic glutamic acid derivatives, such as the widely used gamma-benzyl ester (Boc-D-Glu(OBzl)-OH), suffer from significant limitations including substantial pyrrolidone carboxylic acid (pyroglutamate) formation during coupling steps and elevated aspartimide-related side reactions under both acidic and basic conditions [2][3]. The cyclohexyl ester moiety in Boc-D-Glu(OcHex)-OH was specifically developed and validated to overcome these failure points, offering differentiated stability profiles that cannot be assumed for other in-class esters, thereby making substitution without rigorous validation a high-risk endeavor for synthetic chemists .

Quantified Differentiation: Comparative Performance Data for Boc-D-Glu(OcHex)-OH vs. Key Analogs


170-Fold Reduction in Aspartimide Formation: Cyclohexyl Ester vs. Benzyl Ester in Basic Conditions

In a model tetrapeptide (Glu-Asp-Gly-Thr) system designed to evaluate aspartimide formation, the cyclohexyl ester-protected aspartyl residue (analogous to the glutamyl side-chain protection provided by Boc-D-Glu(OcHex)-OH) demonstrated a 170-fold reduction in aspartimide formation compared to the corresponding benzyl ester upon 24-hour treatment with the tertiary base diisopropylethylamine (DIEA) [1]. This study provides direct, head-to-head quantitative evidence for the superior stability of the cyclohexyl ester under basic conditions commonly encountered in SPPS.

Solid-Phase Peptide Synthesis Aspartimide Formation Side-Chain Protection Diisopropylethylamine (DIEA) Treatment

Complete Suppression of Pyrrolidone Carboxylic Acid Formation: A Critical Advantage for N-Terminal Glutamic Acid Sequences

In the solid-phase synthesis of a 13-residue tridecapeptide (residues 43-55 of the M603 immunoglobulin heavy chain), the use of a gamma-benzyl ester for glutamic acid protection resulted in the formation of 'significant amounts' of pyrrolidone carboxylic acid (pyroglutamate) residues during coupling when the glutamyl residue was N-terminal [1]. In stark contrast, protection of the glutamyl side chain with a cyclohexyl ester completely eliminated this chain-terminating side reaction; the authors reported that 'no evidence of pyrrolidone carboxylic acid formation could be detected' in the final product [1]. This finding represents a qualitative, yet definitive, differentiation in synthetic outcome.

Peptide Synthesis Pyroglutamate Formation N-Terminal Cyclization Solid-Phase Peptide Synthesis

Superior Acid Stability: 3-Fold Slower Aspartimide Formation in HF Compared to Benzyl Ester at Low Temperature

Kinetic studies on the same model tetrapeptide system revealed that the rate constant for aspartimide formation in HF-anisole (9:1, v/v) at 0°C was 73.6 x 10⁻⁶ s⁻¹ for the benzyl ester, whereas the cyclohexyl ester exhibited a rate constant approximately three times slower [1]. At -15°C, the benzyl ester rate constant was 6.2 x 10⁻⁶ s⁻¹, again significantly faster than the cyclohexyl ester [1]. This quantitative data demonstrates the enhanced acid stability of the cyclohexyl ester under the strongly acidic conditions used for final deprotection and cleavage in Boc-SPPS.

Solid-Phase Peptide Synthesis Acid Stability Aspartimide Formation HF Cleavage

Yield Optimization in Complex Monomer Synthesis: Cyclohexyl Protection Enables Successful Synthesis Where Benzyl Protection Fails

In the optimization of gamma-PNA monomer synthesis, the use of a benzyl protecting group for the glutamic acid side chain led to synthetic failure in a key acylation step, preventing access to the desired monomer [1]. Substitution of the benzyl group with a cyclohexyl protecting group resolved this issue, enabling successful acylation and ultimately providing a stable secondary amine intermediate for subsequent reactions [1]. This is a clear case where the choice of protecting group directly determines whether a target molecule can be synthesized at all.

Peptide Nucleic Acid (PNA) Monomer Synthesis Protecting Group Strategy Synthetic Yield

Orthogonal Stability Profile: TFA-Stable, HF-Cleavable - Enabling Boc-SPPS Strategies

The cyclohexyl ester protecting group exhibits a critical orthogonal stability profile: it is stable to trifluoroacetic acid (TFA) treatment, which is routinely used for N-alpha-Boc group removal during chain elongation in Boc-SPPS, yet it is cleavable by liquid hydrogen fluoride (HF), the standard final deprotection and cleavage reagent in Boc chemistry [1]. This contrasts with the gamma-benzyl ester, which is also HF-cleavable but exhibits significantly higher susceptibility to side reactions (as detailed in other evidence items) under both acidic and basic conditions encountered during synthesis [2]. The cyclohexyl ester thus provides the necessary orthogonality without the liability of benzyl esters.

Boc Solid-Phase Peptide Synthesis Protecting Group Orthogonality TFA Stability HF Cleavage

Optimal Application Scenarios for Boc-D-Glu(OcHex)-OH Based on Quantified Performance Advantages


Synthesis of Peptides with N-Terminal Glutamic Acid Residues or Sequences Prone to Pyroglutamate Formation

Boc-D-Glu(OcHex)-OH is the building block of choice for peptides where an N-terminal glutamic acid residue is required or where the sequence is predisposed to pyroglutamate formation. The cyclohexyl ester completely suppresses this chain-terminating side reaction, in contrast to benzyl ester protection which leads to significant pyroglutamate formation, as demonstrated in the synthesis of the M603 tridecapeptide [1]. This ensures high yield of the desired full-length peptide, avoiding costly losses due to truncation.

Assembly of Peptides Containing Aspartimide-Prone Sequences Under Basic Coupling Conditions

When peptide sequences are known to be susceptible to aspartimide formation (a common issue with Asp-Gly, Asp-Ser, and other motifs), Boc-D-Glu(OcHex)-OH offers a substantial advantage. Its cyclohexyl ester protection reduces aspartimide formation by 170-fold compared to benzyl ester during base treatment (e.g., DIEA) [2]. This drastic reduction in side-product formation translates to significantly higher crude peptide purity and simplified downstream purification.

Synthesis of D-Peptide Therapeutics and Enantiomer-Specific Biological Probes

Boc-D-Glu(OcHex)-OH is specifically required for the incorporation of D-glutamic acid residues into peptides. D-peptides are often employed to enhance proteolytic stability in therapeutic candidates or as enantiomer-specific probes in biochemical studies. The D-enantiomer ensures the correct stereochemical configuration, which is critical for biological activity, while the cyclohexyl ester provides the robust protection necessary for efficient assembly of these valuable but often challenging sequences .

Multi-Step Synthesis of Complex Molecules Requiring Intermediate Orthogonal Protection

For complex synthetic routes, such as the construction of gamma-PNA monomers, the cyclohexyl ester provides a critical enabling function. As demonstrated in the synthesis of PNA monomers, the cyclohexyl protecting group allowed successful acylation and subsequent steps where the benzyl ester led to synthetic failure [3]. Boc-D-Glu(OcHex)-OH is therefore the preferred starting material for any multi-step synthesis where the unique stability and reactivity profile of the cyclohexyl ester is required to navigate complex transformations.

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